KB-R7943 mesylate
Overview
Description
KB-R7943 mesylate is a widely used inhibitor of the reverse sodium-calcium exchanger (NCX). It is known for its ability to block the reverse mode of the sodium-calcium exchanger, which plays a crucial role in various cellular processes. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroprotection and cancer research .
Scientific Research Applications
KB-R7943 mesylate has a wide range of scientific research applications, including:
Neuroprotection: It has been shown to have neuroprotective effects in animal models, making it a potential therapeutic agent for neurodegenerative diseases.
Cancer Research: this compound induces cancer cell death by activating the JNK pathway and blocking autophagic flux, making it a promising compound for cancer therapy.
Cardiovascular Research: This compound is used to study the role of the sodium-calcium exchanger in cardiovascular diseases and to develop potential treatments for these conditions.
Ion Channel Research: This compound is used as a pharmacological tool to investigate the functions of various ion channels, including acid-sensing ion channels (ASICs) .
Mechanism of Action
Target of Action
The primary target of 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate, also known as KB-R7943, is the Na+/Ca2+ exchanger (NCX) . This compound is a potent, selective inhibitor of the reverse mode of the NCX . The NCX plays a crucial role in regulating intracellular Ca2+ concentration, which is vital for various cellular processes .
Mode of Action
KB-R7943 inhibits the reverse mode of the NCX, preventing the influx of Ca2+ ions into the cell in exchange for Na+ ions . It has been shown to directly modulate Na+/Mg2+ exchange in a Ca2±dependent manner . Additionally, KB-R7943 has been found to inhibit voltage-gated Na+ currents .
Biochemical Pathways
By inhibiting the reverse mode of the NCX, KB-R7943 affects the cellular homeostasis of Na+ and Ca2+ ions . This can impact various biochemical pathways that rely on these ions, including signal transduction, muscle contraction, and neurotransmitter release .
Pharmacokinetics
It is known to be soluble in water and dmso , suggesting that it may have good bioavailability
Result of Action
KB-R7943’s inhibition of the NCX can lead to a decrease in intracellular Ca2+ levels . This can have various effects on the cell, depending on the specific cellular context. For example, it has been reported to offer neuronal and cardio-protection against ischemic injury . It also inhibits nicotinic acetylcholine receptors and NMDA receptor channels .
Action Environment
The action of KB-R7943 can be influenced by various environmental factors. For instance, the presence of other ions in the cellular environment can affect its activity . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate is known to interact with the Na+/Ca2+ exchanger, specifically inhibiting its reverse mode . This interaction plays a crucial role in maintaining the balance of Na+ and Ca2+ ions in cells, which is essential for various cellular functions .
Cellular Effects
In terms of cellular effects, 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate has been shown to influence cell function by modulating ion balance. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentrations of Na+ and Ca2+ ions .
Molecular Mechanism
At the molecular level, 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate exerts its effects by binding to the Na+/Ca2+ exchanger and inhibiting its reverse mode . This inhibition can lead to changes in gene expression and enzyme activity due to altered ion concentrations .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate is involved in the metabolic pathway of ion transport, specifically the exchange of Na+ and Ca2+ ions .
Transport and Distribution
Given its role as an inhibitor of the Na+/Ca2+ exchanger, it is likely to be distributed wherever this exchanger is present .
Subcellular Localization
The subcellular localization of 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate is likely to be at the cell membrane, where the Na+/Ca2+ exchanger is located
Preparation Methods
The synthesis of KB-R7943 mesylate involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of chemical reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound
Chemical Reactions Analysis
KB-R7943 mesylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound, leading to the formation of different derivatives.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the compound, enhancing its activity and selectivity
Comparison with Similar Compounds
KB-R7943 mesylate is unique in its ability to selectively inhibit the reverse mode of the sodium-calcium exchanger. Similar compounds include:
SEA0400: Another inhibitor of the sodium-calcium exchanger, but with different selectivity and potency.
SN-6: A compound that also inhibits the sodium-calcium exchanger, but with distinct pharmacological properties.
CGP-37157: An inhibitor of the mitochondrial sodium-calcium exchanger, which has different applications and effects compared to this compound .
Properties
IUPAC Name |
methanesulfonic acid;2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S.CH4O3S/c17-16(18)23-10-9-12-3-7-15(8-4-12)22-11-13-1-5-14(6-2-13)19(20)21;1-5(2,3)4/h1-8H,9-11H2,(H3,17,18);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIKEBHIKKWJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431360 | |
Record name | KB-R7943 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182004-65-5 | |
Record name | 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182004-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(4-(4-Nitrobenzyloxy)phenyl)ethyl)isothiourea methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182004655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KB-R7943 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 182004-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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